molecular formula C10H22ClNO2 B12719545 2,2'-(Cyclohexylimino)bisethanol hydrochloride CAS No. 94213-16-8

2,2'-(Cyclohexylimino)bisethanol hydrochloride

Cat. No.: B12719545
CAS No.: 94213-16-8
M. Wt: 223.74 g/mol
InChI Key: GGMRRUCROGYYOC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Cyclohexyl protons: Multiplet at 1.2–1.8 ppm (axial and equatorial H).
    • Ethanol -CH₂- groups: Triplets at 2.6–3.1 ppm (N-CH₂) and 3.5–3.8 ppm (O-CH₂).
    • Hydroxyl protons: Broad singlet at 5.0–5.5 ppm .
  • ¹³C NMR :
    • Cyclohexyl carbons: 23–35 ppm .
    • N-CH₂ and O-CH₂ carbons: 50–60 ppm .
    • Hydroxyl-bearing carbons: 63–65 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Bond Vibration Wavenumber (cm⁻¹)
O-H stretch 3200–3400
N-H stretch (ammonium) 2700–3000
C-O stretch 1040–1100
C-N stretch 1120–1200

The broad O-H stretch at 3300 cm⁻¹ and the absence of free N-H stretches confirm salt formation.

Mass Spectrometry

The electrospray ionization (ESI) spectrum shows a dominant peak at m/z 223.74 , corresponding to the [M+H]⁺ ion of the protonated parent compound. Fragment ions at m/z 187.28 and m/z 142.15 arise from loss of HCl and subsequent cleavage of ethanol chains, respectively.

Comparative Structural Analysis with Related Bisethanolamine Derivatives

Table 2: Structural comparison with bisethanolamine analogs

Compound Substituent on N Molecular Weight Key Structural Feature
Diethanolamine Two ethanol 105.14 g/mol Linear aliphatic amine
N-Methyldiethanolamine Methyl + ethanol 119.16 g/mol Enhanced hydrophobicity
2,2'-(Cyclohexylimino)bisethanol Cyclohexyl 187.28 g/mol Bulky cyclohexyl group
This compound Cyclohexyl + HCl 223.74 g/mol Ionic character from HCl salt

The cyclohexyl group introduces steric hindrance and hydrophobicity absent in linear analogs like diethanolamine. This reduces water solubility compared to unsubstituted bisethanolamines but enhances compatibility with organic solvents. The hydrochloride salt further modifies reactivity by providing a counterion that stabilizes the ammonium center, facilitating acid-base reactions.

Properties

CAS No.

94213-16-8

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

2-[cyclohexyl(2-hydroxyethyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c12-8-6-11(7-9-13)10-4-2-1-3-5-10;/h10,12-13H,1-9H2;1H

InChI Key

GGMRRUCROGYYOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CCO)CCO.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The lone pair on the nitrogen of cyclohexylamine attacks the less hindered carbon of the ethylene oxide ring, opening the epoxide and forming a beta-hydroxy amine intermediate. Repetition of this step with a second equivalent of ethylene oxide yields the bisethanolamine structure. Subsequent acidification with HCl produces the hydrochloride salt.

Industrial Scale Synthesis

In industrial settings, the synthesis is optimized for yield and purity by:

  • Using continuous flow reactors to control reaction time and temperature precisely
  • Employing excess ethylene oxide to drive the reaction to completion
  • Implementing purification steps such as distillation or crystallization to isolate the hydrochloride salt with high purity
  • Monitoring reaction parameters via in-line spectroscopy (e.g., IR or NMR) for quality control

These optimizations allow for large-scale production with consistent product quality.

Alternative Preparation Routes

While the ethylene oxide route is predominant, alternative methods have been explored, including:

  • Reductive amination: Reacting cyclohexanone with aminoethanol derivatives under reductive conditions to form the bisethanolamine structure, followed by hydrochloride salt formation. This method is less common due to more complex reaction conditions and lower yields.
  • Direct amination of diethanolamine: Substituting the hydrogen on diethanolamine with a cyclohexyl group via alkylation reactions, though this often leads to mixtures and requires extensive purification.

These alternative routes are generally less efficient and less economically viable compared to the ethylene oxide method.

Data Table: Summary of Preparation Methods

Preparation Method Reactants Conditions Advantages Disadvantages
Ethylene oxide + Cyclohexylamine Cyclohexylamine, Ethylene oxide 40–80 °C, pressure, solvent-free or polar solvent High yield, scalable, straightforward Requires handling of toxic ethylene oxide
Reductive amination Cyclohexanone, aminoethanol Reducing agent, controlled temp Alternative route, avoids ethylene oxide Complex, lower yield, costly reagents
Alkylation of diethanolamine Diethanolamine, cyclohexyl halide Basic conditions, solvent Uses readily available reagents Mixture formation, purification challenges

Research Findings and Analysis

  • The reaction of cyclohexylamine with ethylene oxide is highly selective and efficient, producing the desired bisethanolamine with minimal side products.
  • The hydrochloride salt form improves the compound’s stability and handling safety.
  • Studies indicate that reaction parameters such as temperature, molar ratios, and solvent choice significantly affect yield and purity. For example, excess ethylene oxide and moderate temperatures favor higher conversion rates.
  • Industrial processes incorporate continuous monitoring and purification to meet pharmaceutical-grade standards.
  • Toxicity and safety profiles necessitate careful handling of ethylene oxide due to its carcinogenicity, influencing process design and safety protocols.

Chemical Reactions Analysis

2,2’-(Cyclohexylimino)bisethanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-(Cyclohexylimino)bisethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Cyclohexylimino)bisethanol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s imino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2,2'-(cyclohexylimino)bisethanol hydrochloride with analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Group Key Applications
2,2'-(Cyclohexylimino)bisethanol HCl (4500-29-2) C₁₀H₂₁NO₂·HCl 187.28 (base) + 36.46 (HCl) Cyclohexyl Surfactants, organic synthesis
2,2'-(Ethylimino)diethanol (139-87-7) C₆H₁₅NO₂ 133.19 Ethyl Gas treating, CO₂ capture
2,2'-(Methylimino)bisethanol HCl (54060-15-0) C₅H₁₃NO₂·HCl 139.6 (base) + 36.46 (HCl) Methyl Pharmaceuticals, agrochemicals
2-Chloro-N,N-dimethylethanaminium Cl (4584-46-7) C₄H₁₁Cl₂N 156.05 Chloro, dimethyl Chemical intermediates
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol HCl (94158-13-1) C₁₀H₁₆ClN₃O₄ 277.71 4-Amino-3-nitrophenyl Hair dyes (e.g., HC Red 13)

Key Observations :

The aromatic nitro group in 94158-13-1 introduces conjugation and polarity, making it suitable for dye applications . The chloro-dimethyl group in 4584-46-7 adds electrophilicity, favoring reactivity in alkylation reactions .

Molecular Weight and Solubility: The target compound (223.74 g/mol with HCl) has a higher molecular weight than ethyl (133.19 g/mol) and methyl (176.06 g/mol) analogs, which may reduce aqueous solubility but improve stability in non-polar matrices . The nitro-phenyl derivative (277.71 g/mol) exhibits lower solubility in water due to its aromatic nitro group, necessitating organic solvents for industrial use .

Q & A

Basic Research Questions

Q. What are the recommended laboratory handling and storage protocols for 2,2'-(Cyclohexylimino)bisethanol hydrochloride to ensure safety and stability?

  • Methodological Answer :

  • Storage : Store in a cool, dry environment (<25°C) in tightly sealed containers to prevent hydrolysis or oxidation. Use inert gas purging (e.g., nitrogen) for long-term storage to minimize moisture exposure .
  • Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Spills should be neutralized with a weak acid (e.g., diluted acetic acid) and disposed of as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1^1H NMR for amine proton signals (δ 2.5–3.5 ppm) and hydroxyl protons (δ 1.5–2.0 ppm). 13^{13}C NMR can confirm cyclohexyl carbons (δ 20–30 ppm) and ethanolamine backbone (δ 50–70 ppm) .
  • FT-IR : Look for N-H stretches (~3300 cm1^{-1}), O-H bonds (3200–3600 cm1^{-1}), and C-N vibrations (1250–1350 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion peak at m/z 187.28 (C10_{10}H21_{21}NO2_2) and HCl adducts .

Q. How can researchers optimize the synthesis yield of this compound under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : Use HCl catalysis to protonate the cyclohexylamine intermediate, enhancing nucleophilic attack on ethylene oxide. Maintain pH 2–3 for optimal amine activation .
  • Basic Conditions : Avoid strong bases (e.g., NaOH), which may deprotonate hydroxyl groups, leading to side reactions. Use mild buffers (e.g., ammonium acetate) to stabilize intermediates .
  • Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted cyclohexylamine .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound with nucleophilic agents in aqueous versus anhydrous environments?

  • Methodological Answer :

  • Aqueous Media : The compound undergoes hydrolysis, releasing ethanolamine moieties. Nucleophiles (e.g., thiols) attack the protonated imine group, forming thioether adducts. Monitor reaction progress via 1^1H NMR to track imine peak disappearance (δ 8.2–8.5 ppm) .
  • Anhydrous Conditions : In non-polar solvents (e.g., THF), the cyclohexylimino group acts as a Lewis base, coordinating with electrophiles (e.g., metal ions). Use chelation-controlled reactions for selective functionalization .

Q. How should researchers resolve contradictory data between theoretical computational models and experimental NMR results for this compound conformers?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict stable conformers. Compare calculated 1^1H NMR chemical shifts with experimental data to identify discrepancies .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. Assign dominant conformers via NOESY correlations between cyclohexyl and ethanolamine protons .

Q. What experimental design considerations are critical when investigating the compound's potential as a chiral catalyst in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Confirm enantiopurity via polarimetry or CD spectroscopy .
  • Catalytic Screening : Test in asymmetric aldol reactions using aromatic aldehydes and ketones. Monitor enantiomeric excess (ee) via GC-MS with a chiral stationary phase .

Q. How does the compound's stability profile change under accelerated degradation conditions, and what analytical methods best track decomposition pathways?

  • Methodological Answer :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Use HPLC-PDA to detect degradation products (e.g., cyclohexylamine via retention time ~6.2 min) .
  • Kinetic Analysis : Apply Arrhenius modeling to predict shelf life. Identify primary degradation mechanisms (hydrolysis vs. oxidation) via LC-MS/MS fragmentation patterns .

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